Carvomenthone

Vue d'ensemble

Description

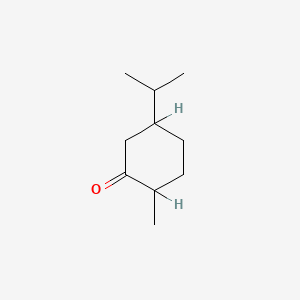

“Cyclohexanone, 2-methyl-5-(1-methylethyl)-” is a chemical compound with the formula C10H18O . It is also known by other names such as 2-Isopropyl-5-methylcyclohexanone, Carvoisomenthone, and TETRAHIDROCARVONA .

Molecular Structure Analysis

The molecular structure of “Cyclohexanone, 2-methyl-5-(1-methylethyl)-” consists of a cyclohexanone ring with a methyl group and an isopropyl group attached . The molecular weight is 154.2493 .Physical and Chemical Properties Analysis

“Cyclohexanone, 2-methyl-5-(1-methylethyl)-” is a combustible liquid . Other physical and chemical properties such as boiling point or melting point are not provided in the search results .Applications De Recherche Scientifique

Recherche pharmaceutique

La carvomenthone a été étudiée pour son utilisation potentielle dans les applications pharmaceutiques. Par exemple, elle a été explorée pour la production sélective de carvacrol, un composé aux propriétés antimicrobiennes, sur des catalyseurs Pd supportés. Ce processus pourrait conduire à des méthodes plus efficaces de production de composés aux propriétés médicinales .

Activités biologiques

La recherche a indiqué que la this compound, ainsi que des composés apparentés comme la carvone et la carvotanacétone, sont synthétisés par certains micro-organismes et plantes et peuvent avoir des activités biologiques en raison de leur présence dans la voie du phosphate de méthylérythritol .

Catalyse

La this compound a été utilisée comme substrat dans des réactions d'hydrogénation catalysées de manière hétérogène. Des études ont montré que l'utilisation de catalyseurs Rh peut produire sélectivement des isomères de this compound avec une grande sélectivité .

Études stéréochimiques

Le composé a fait l'objet d'études stéréochimiques pour comprendre ses propriétés conformationnelles. Ces études sont cruciales pour le développement de nouvelles entités chimiques aux effets spécifiques désirés .

Voies de synthèse

La compréhension des voies de biosynthèse de la this compound peut conduire à des progrès en biologie synthétique et en biotechnologie, permettant potentiellement la production modifiée de ce composé et de ses dérivés .

Mécanisme D'action

Safety and Hazards

Orientations Futures

Propriétés

| { "Design of the Synthesis Pathway": "The synthesis pathway for Cyclohexanone, 2-methyl-5-(1-methylethyl)- involves the oxidation of 2-methyl-5-(1-methylethyl)cyclohexanol using an oxidizing agent such as chromic acid or potassium permanganate.", "Starting Materials": [ "2-methyl-5-(1-methylethyl)cyclohexanol", "Oxidizing agent (chromic acid or potassium permanganate)", "Solvent (such as acetone or dichloromethane)", "Acidic catalyst (such as sulfuric acid)" ], "Reaction": [ "Dissolve 2-methyl-5-(1-methylethyl)cyclohexanol in a solvent such as acetone or dichloromethane", "Add an acidic catalyst such as sulfuric acid to the solution", "Slowly add the oxidizing agent (chromic acid or potassium permanganate) to the solution while stirring", "Heat the solution to reflux for several hours", "Allow the solution to cool and then filter off any solid precipitate", "Wash the solid precipitate with water and dry it", "Distill the product to obtain Cyclohexanone, 2-methyl-5-(1-methylethyl)-" ] } | |

Numéro CAS |

499-70-7 |

Formule moléculaire |

C10H18O |

Poids moléculaire |

154.25 g/mol |

Nom IUPAC |

(2R,5R)-2-methyl-5-propan-2-ylcyclohexan-1-one |

InChI |

InChI=1S/C10H18O/c1-7(2)9-5-4-8(3)10(11)6-9/h7-9H,4-6H2,1-3H3/t8-,9-/m1/s1 |

Clé InChI |

GCRTVIUGJCJVDD-RKDXNWHRSA-N |

SMILES isomérique |

C[C@@H]1CC[C@H](CC1=O)C(C)C |

SMILES |

CC1CCC(CC1=O)C(C)C |

SMILES canonique |

CC1CCC(CC1=O)C(C)C |

Densité |

0.898-0.908 (20°) |

| 5206-83-7 499-70-7 |

|

Description physique |

clear, colourless liquid |

Pictogrammes |

Irritant |

Origine du produit |

United States |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of carvomenthone?

A1: this compound has the molecular formula C10H18O and a molecular weight of 154.25 g/mol.

Q2: What spectroscopic techniques are used to characterize this compound?

A2: Various spectroscopic techniques are employed, including infrared (IR) spectroscopy, nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry (MS). [, , , , , , , , , , , ]

Q3: What information can be obtained from the 13C NMR spectrum of this compound in the presence of chiral lanthanide shift reagents?

A3: The presence of chiral lanthanide shift reagents like Yb(hfc)3 in the 13C NMR experiment induces splitting of signals, enabling the differentiation of this compound enantiomers. The extent of this splitting, known as the lanthanide-induced shift (LIS), reveals distinct patterns for this compound compared to similar compounds like menthone. [] This technique is particularly useful for analyzing mixtures of p-menthane derivatives.

Q4: How is this compound utilized in organic synthesis?

A4: this compound serves as a valuable starting material in the synthesis of various complex molecules, particularly sesquiterpenoids like copacamphene and cyclocopacamphene. [] Its structure allows for the introduction of diverse functional groups, making it a versatile building block.

Q5: Can you elaborate on the stereoselective synthesis of copa and ylango sesquiterpenoids using this compound?

A5: Starting from (+)-carvomenthone, a series of reactions including conversion to the n-butylthiomethylene derivative, alkylation, and intramolecular Claisen condensation leads to the stereoselective formation of (−)-(1S,4S,5R,7R)-1,7-dimethyl-4-isopropylbicyclo[3.2.1]octa-6,8-dione. [] This compound serves as a key intermediate in the synthesis of copa sesquiterpenoids. A different synthetic route utilizing this compound derivatives provides access to the (+)-(1R,4S,5S,7S)-1,7-dimethyl-4-isopropylbicyclo[3.2.1]octa-6,8-dione, which is a precursor for ylango sesquiterpenoids.

Q6: How does this compound behave in hydrogenation reactions?

A6: this compound can be formed through the hydrogenation of carvone, another monoterpene. [, , ] The reaction pathway and selectivity depend on the catalyst used and reaction conditions.

Q7: What is the role of this compound in studies of oxidoreduction in plant cells?

A7: Researchers have investigated the ability of cultured Nicotiana tabacum cells to reduce (−)-carvomenthone. [, ] By monitoring the 13C NMR chemical shift of the carbonyl carbon in this compound over time, they can study the kinetics and mechanism of this bioreduction process.

Q8: What are the applications of this compound-based polyols?

A8: Polyols synthesized from lactones derived from this compound are promising renewable materials for polyurethane production. [] These polyurethanes, formulated with diisocyanates, exhibit desirable thermal and mechanical properties, making them suitable for applications such as rigid or flexible foams.

Q9: How do structural modifications of this compound affect its reactivity in imine alkylation reactions?

A10: The presence of substituents on the this compound ring can significantly impact the diastereoselectivity of alkylation reactions involving this compound-derived imines. [] Larger substituents tend to decrease diastereomeric excess, highlighting the role of steric hindrance in these reactions.

Q10: What is known about the toxicity of this compound?

A11: While this compound is generally considered safe for use in flavorings and fragrances, research on its potential toxicity is limited. [] Further studies are needed to thoroughly assess its safety profile, including potential long-term effects.

Q11: What is the environmental fate of this compound?

A12: Limited information is available on the environmental degradation and impact of this compound. [] Further research is crucial to understand its persistence, bioaccumulation potential, and effects on ecosystems.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-Ethyl-4-oxo-2-phenyl-4,7-dihydrothieno[2,3-B]pyridine-5-carboxylic acid](/img/structure/B1626045.png)

![5-Bromo-4,7-dihydro-[1,3]dioxepine](/img/structure/B1626047.png)

![3-Methyl-3H-imidazo[4,5-C]pyridine](/img/structure/B1626050.png)

![3-Methyl-5-nitrobenzo[d]isoxazole](/img/structure/B1626061.png)